molecular formula C12H17N3O3 B14706371 Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate CAS No. 23852-97-3

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate

Katalognummer: B14706371
CAS-Nummer: 23852-97-3
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: RXTNMLUPCVQUKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxyimino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-amino-2-hydroxyiminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the amino groups can participate in various biochemical pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate is unique due to its combination of amino and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

23852-97-3

Molekularformel

C12H17N3O3

Molekulargewicht

251.28 g/mol

IUPAC-Name

ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate

InChI

InChI=1S/C12H17N3O3/c1-2-18-12(16)9-3-5-10(6-4-9)14-8-11(7-13)15-17/h3-6,14,17H,2,7-8,13H2,1H3

InChI-Schlüssel

RXTNMLUPCVQUKL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=NO)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.